
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid is a chiral amino acid derivative that contains an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures, pH levels, and the use of specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
化学反応の分析
Types of Reactions
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the amino acid backbone.
Substitution: Substitution reactions can occur at the imidazole ring or the amino group, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include a wide range of imidazole derivatives, each with unique properties and potential applications. These derivatives can be further modified to create compounds with specific biological or chemical activities.
科学的研究の応用
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and as a precursor for the production of pharmaceuticals.
作用機序
The mechanism of action of (2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence the activity of enzymes or receptors. The amino acid backbone can also interact with other biomolecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
Histidine: Another amino acid with an imidazole ring, but with different stereochemistry.
Imidazole: A simpler compound with an imidazole ring, lacking the amino acid backbone.
(2S,3R)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
(2S,3S)-2-amino-3-(1H-imidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(6(8)7(11)12)5-2-9-3-10-5/h2-4,6H,8H2,1H3,(H,9,10)(H,11,12)/t4-,6+/m1/s1 |
InChIキー |
BBRKPOSUKSXFJU-XINAWCOVSA-N |
異性体SMILES |
C[C@H](C1=CN=CN1)[C@@H](C(=O)O)N |
正規SMILES |
CC(C1=CN=CN1)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



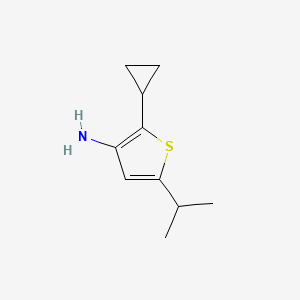


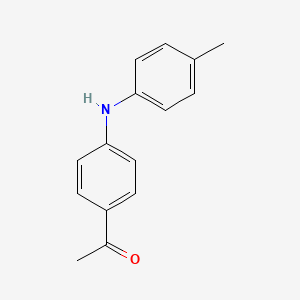
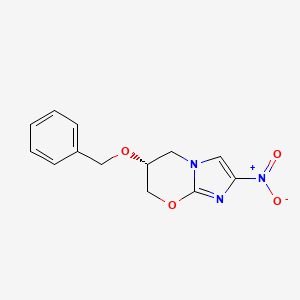

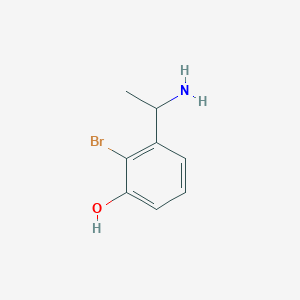
![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)



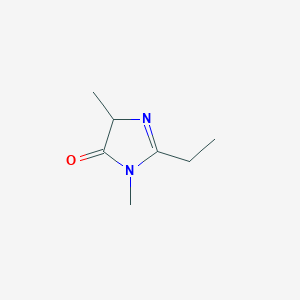
![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
